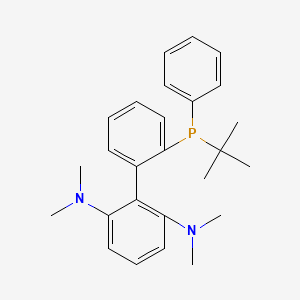

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a chemical compound with the molecular formula C28H46Cl2P2Pd . It appears as a colorless to pale yellow solid .

Synthesis Analysis

While specific synthesis methods for “2-(t-Butylphenylphosphino)-2’,6’-dimethylamino-1,1’-biphenyl” were not found, related compounds such as Tris(2,4-di-tert-butylphenyl) phosphite have been used in the synthesis of polymers .Physical And Chemical Properties Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a melting point of 260-264°C (decomposition), is sensitive to air and moisture, and is soluble in water and polar organic solvents .Aplicaciones Científicas De Investigación

Catalysis in Cross Coupling Reactions

(T-BU)PHCPHOS: serves as a versatile ligand in palladium-catalyzed cross coupling reactions. Specifically, it excels in the arylation of sterically hindered primary amines. The compound’s steric bulk and electronic properties enhance the efficiency of these transformations .

Asymmetric Synthesis

In asymmetric synthesis, where chirality matters, (T-BU)PHCPHOS plays a crucial role. Its chiral backbone enables the creation of enantiomerically enriched products. Researchers utilize it in the synthesis of complex molecules with high stereocontrol .

Phosphine Ligand for Transition Metal Complexes

As a phosphine ligand, (T-BU)PHCPHOS coordinates with transition metals (such as palladium, rhodium, or iridium). These complexes find applications in various catalytic processes, including C–C bond formation, hydrogenation, and carbonylation reactions .

Materials Science: OLEDs and Optoelectronics

Due to its electron-rich nature, (T-BU)PHCPHOS contributes to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It enhances charge transport and facilitates efficient energy transfer in these materials .

Medicinal Chemistry and Drug Discovery

Researchers explore phosphine ligands like (T-BU)PHCPHOS in medicinal chemistry. They use them to design transition metal complexes for targeted drug delivery, imaging agents, and catalytic transformations within biological systems .

Sustainable Chemistry: Green Catalysis

In the pursuit of sustainable chemistry, (T-BU)PHCPHOS contributes to green catalysis. Its use in palladium-catalyzed reactions aligns with the principles of atom economy and minimizes waste production .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHOMNNVAUPLKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

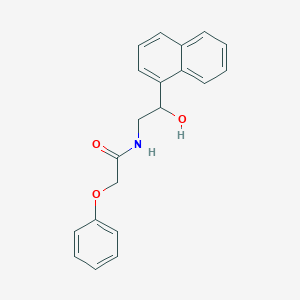

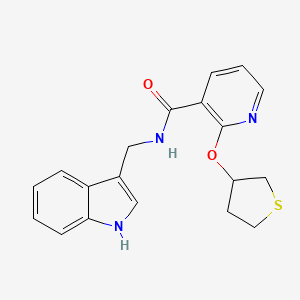

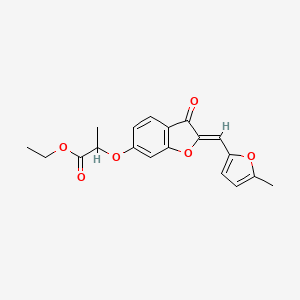

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)

![1-[(4-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2389771.png)

![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)